molecular formula C8H10N2O2 B1289574 3-(6-Aminopyridin-3-yl)propanoic acid CAS No. 446263-96-3

3-(6-Aminopyridin-3-yl)propanoic acid

Cat. No.: B1289574
CAS No.: 446263-96-3
M. Wt: 166.18 g/mol
InChI Key: DNYMWQXLIYJTIO-UHFFFAOYSA-N
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Description

Historical Context and Significance in Chemical Sciences

While the specific historical details of the initial synthesis of 3-(6-Aminopyridin-3-yl)propanoic acid are not extensively documented in readily available literature, its significance in the chemical sciences can be understood through its role as a key intermediate and building block. Organic building blocks are fundamental molecular entities that serve as the foundation for constructing more complex organic compounds. They are the basic units in organic chemistry and play a crucial role in the synthesis of a wide array of organic molecules.

The importance of this compound lies in its utility in synthetic chemistry. The presence of a primary amino group, a carboxylic acid, and a pyridine (B92270) ring provides multiple reactive sites. This allows chemists to selectively modify the molecule to create a diverse library of derivatives. Its structural framework has become a valuable component in the design and synthesis of novel compounds, particularly in the realm of medicinal chemistry.

Interdisciplinary Relevance in Medicinal Chemistry and Life Sciences

The interdisciplinary relevance of this compound is most prominently observed in the fields of medicinal chemistry and life sciences. Its core structure is seen as a valuable pharmacophore, a molecular framework that is responsible for a drug's biological activity.

One area of significant interest is the structural similarity of this compound to gamma-Aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. GABA analogues are a class of drugs that are structurally related to GABA and are often used as anticonvulsants, sedatives, and anxiolytics. The propanoic acid moiety in this compound mirrors the backbone of GABA, suggesting its potential as a scaffold for developing new modulators of GABA receptors.

Furthermore, derivatives of this compound have been extensively investigated for their potential as therapeutic agents. For instance, a series of 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives were designed and synthesized, with some exhibiting potent antiproliferative activity against various cancer cell lines. nih.gov These findings underscore the importance of the this compound scaffold in the development of new anticancer drug candidates. The versatility of this building block allows for the introduction of various substituents, leading to the discovery of compounds with diverse biological activities.

Current Research Landscape and Emerging Trends

The current research landscape for this compound is vibrant and predominantly focused on the synthesis and biological evaluation of its derivatives. A significant trend is the exploration of these derivatives as potential anticancer agents.

Recent studies have demonstrated that novel benzamide (B126) derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cells. nih.gov One particular derivative, compound 7l, showed remarkable antiproliferative activity against A549 lung cancer cells, with an IC50 value of 0.04 ± 0.01 μM. nih.gov This research highlights a promising avenue for the development of new therapeutic agents targeting cancers with specific molecular profiles. nih.gov

Another emerging trend is the investigation of this compound derivatives as antimicrobial agents. The core structure provides a robust platform for the development of new compounds to combat drug-resistant pathogens.

The table below summarizes the key chemical properties of the parent compound.

PropertyValue
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS Number 446263-96-3

The following table details the biological activity of a notable derivative.

CompoundTarget Cell LineBiological Activity (IC50)Reference
Compound 7l (a 3-(6-aminopyridin-3-yl)benzamide derivative)A549 (Lung Cancer)0.04 ± 0.01 μM nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-aminopyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1,3,5H,2,4H2,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYMWQXLIYJTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593438
Record name 3-(6-Aminopyridin-3-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446263-96-3
Record name 3-(6-Aminopyridin-3-yl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(6-aminopyridin-3-yl)propanoic acid
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Synthetic Methodologies and Chemical Transformations for 3 6 Aminopyridin 3 Yl Propanoic Acid

Established Synthetic Pathways to the Core Structure

Access to the 3-(6-aminopyridin-3-yl)propanoic acid core can be achieved through various synthetic routes, often involving the strategic introduction of the amino group and the propanoic acid side chain onto a pyridine (B92270) ring.

Reductive Synthetic Routes

Reductive methods are a cornerstone in the synthesis of aromatic amines, and they provide a reliable pathway to the target compound, typically by reducing a nitro-substituted precursor. A common approach involves the catalytic hydrogenation of a 3-(6-nitropyridin-3-yl)propanoic acid intermediate. This precursor can be synthesized from commercially available nitropyridine starting materials.

The key transformation is the reduction of the nitro group to a primary amine. This is frequently accomplished using heterogeneous catalysis.

Key Transformation: Reduction of Nitropyridine

CatalystReducing AgentSolventConditionsTypical Yield
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Methanol (B129727), EthanolRoom Temperature, 1-4 atm H₂High
Platinum(IV) oxide (PtO₂)Hydrogen Gas (H₂)Acetic AcidRoom Temperature, 1 atm H₂High
Tin(II) Chloride (SnCl₂)Concentrated HClEthanolRefluxModerate to High

This table is illustrative of common conditions for nitro group reduction and is not based on a specific cited synthesis of this compound.

The choice of catalyst and conditions can be influenced by the presence of other functional groups in the molecule. Palladium-based catalysts are widely used due to their efficiency and selectivity. The reaction proceeds via the transfer of hydrogen across the catalyst surface to the nitro group, leading to the formation of the corresponding amine with water as the primary byproduct.

Multi-step Organic Synthesis Procedures

Multi-step syntheses offer flexibility in constructing the target molecule from readily available pyridine derivatives. A plausible and common strategy begins with a halogenated pyridine, such as 2-amino-5-bromopyridine or 2-chloro-5-iodopyridine. The propanoic acid side chain can then be introduced through a carbon-carbon bond-forming reaction.

One such sequence involves a palladium-catalyzed cross-coupling reaction, like the Heck or Sonogashira reaction, to install a three-carbon unit at the 5-position of the pyridine ring.

Illustrative Multi-step Sequence:

Cross-Coupling: A protected 2-aminopyridine with a halogen at the 5-position is coupled with an acrylate ester (Heck reaction) or a protected propargyl alcohol (Sonogashira coupling).

Reduction: The double or triple bond introduced in the side chain is then reduced to a saturated alkyl chain. Catalytic hydrogenation is typically employed for this step.

Hydrolysis/Deprotection: Finally, ester or other protecting groups are removed to reveal the carboxylic acid and the primary amine, yielding the final product.

Many organic molecules are synthesized via multi-step pathways, which require careful planning of the reaction sequence to ensure compatibility between functional groups and reagents.

Advanced Synthetic Strategies for Functionalization and Derivatization

To explore the chemical space around this compound, advanced synthetic methods are employed to create complex analogs and derivatives.

Coupling Reactions for Complex Analog Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for derivatizing the aminopyridine core. organic-chemistry.org The amino group and the pyridine ring offer multiple points for modification.

N-Arylation/N-Alkylation: The primary amino group can be functionalized via Buchwald-Hartwig amination to form more complex secondary or tertiary amines. This reaction couples the aminopyridine with aryl or heteroaryl halides.

C-C Bond Formation: If the synthesis starts from a dihalopyridine, one halogen can be used to introduce the propanoic acid side chain, while the other can be used for further coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to introduce aryl, alkyl, or alkynyl groups onto the pyridine ring. wikipedia.orgresearchgate.net

The Sonogashira reaction, for instance, couples terminal alkynes with aryl or vinyl halides and has been successfully applied to 2-amino-3-bromopyridines. researchgate.netscirp.org

Example Coupling Reaction Parameters

Reaction TypeCatalystLigandBaseSolvent
Suzuki CouplingPd(PPh₃)₄TriphenylphosphineK₂CO₃, Na₂CO₃Toluene, Dioxane
Buchwald-HartwigPd₂(dba)₃BINAP, XantphosNaOt-Bu, Cs₂CO₃Toluene, Dioxane
Sonogashira CouplingPdCl₂(PPh₃)₂ / CuITriphenylphosphineTriethylamineTHF, DMF

This table represents typical conditions for these coupling reactions.

These reactions enable the rapid generation of libraries of compounds, which is essential in drug discovery for optimizing biological activity. wikipedia.org

Stereoselective Synthesis of Enantiomeric Forms

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, stereoselective synthesis becomes critical when creating derivatives that possess one or more chiral centers. For example, introducing a substituent at the α- or β-position of the propanoic acid side chain would generate a stereocenter.

Strategies for Stereoselective Derivatization:

Chiral Auxiliaries: A chiral auxiliary can be attached to the propanoic acid moiety to direct the stereoselective alkylation at the α-position. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

Asymmetric Hydrogenation: If a double bond is introduced into the side chain during synthesis (e.g., via a Heck reaction to form a cinnamic acid derivative), it can be reduced using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand) to create a specific stereoisomer.

Enzymatic Resolution: A racemic mixture of a chiral derivative can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two forms.

While not directly applicable to the parent compound, these principles are fundamental for the development of chiral analogs.

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Green chemistry principles can be applied to the synthesis of this compound and its derivatives to reduce waste, energy consumption, and the use of hazardous materials.

Mechanochemistry: Performing reactions by grinding solids together, often with minimal or no solvent (ball-milling), can significantly reduce solvent waste. Mechanochemical methods have been successfully applied to the synthesis of various pyridine derivatives. This approach can lead to higher yields and shorter reaction times compared to traditional solution-phase synthesis.

Photocatalysis: Visible-light photocatalysis uses light as a clean energy source to drive chemical reactions. This can enable transformations under mild conditions that might otherwise require high temperatures or harsh reagents. Photocatalytic methods are emerging for the synthesis and functionalization of aminopyridines.

Catalytic Efficiency: Utilizing highly efficient catalysts, even in small amounts, minimizes waste and energy input. The development of catalysts that can operate in water or other green solvents instead of volatile organic compounds is a key area of research.

By incorporating these principles, the synthesis of this important chemical scaffold can be made more sustainable and cost-effective.

Utility as a Synthon in Broader Organic Synthesis

This compound serves as a valuable synthon, or building block, in the field of organic synthesis, particularly in the construction of more complex heterocyclic compounds with potential medicinal applications. Its bifunctional nature, possessing both a carboxylic acid group and an amino group on a pyridine scaffold, allows for a variety of chemical transformations and the introduction of molecular diversity.

One notable application of this compound is in the synthesis of novel benzamide (B126) derivatives with antitumor activities. nih.gov Researchers have utilized the 3-(6-aminopyridin-3-yl) moiety as a core structure to generate a series of 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives. nih.gov This synthetic strategy leverages the reactivity of the amino group on the pyridine ring to form amide bonds with various substituted benzoic acids. The resulting compounds have been investigated for their potential to induce cell cycle arrest and apoptosis in cancer cells by inhibiting AURKB transcription. nih.gov

The general synthetic approach involves the coupling of this compound, or a derivative thereof, with a range of benzoic acid partners. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting benzamide derivatives. By varying the substituents on the benzoyl portion of the molecule, chemists can fine-tune the electronic and steric properties of the compounds to optimize their biological activity.

The utility of this compound as a synthon is summarized in the table below, highlighting its role in the synthesis of biologically active molecules.

Synthon Reactive Groups Resulting Compound Class Therapeutic Target/Application
This compoundAmino group, Carboxylic acid group3-(6-Aminopyridin-3-yl)benzamide derivativesAntitumor (AURKB transcription inhibition) nih.gov

This strategic use of this compound as a foundational element underscores its importance in the efficient construction of compound libraries for drug discovery and development. The ability to readily modify the appended functionalities makes it an attractive starting material for medicinal chemists aiming to develop novel therapeutic agents. nih.gov

Derivatization and Analog Development of 3 6 Aminopyridin 3 Yl Propanoic Acid

Synthesis of Propanoic Acid Derivatives with Modified Pyridine (B92270) Moieties

Modifications to the pyridine core of 3-(6-aminopyridin-3-yl)propanoic acid are a key strategy for analog development. These changes can influence the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule. A common approach involves the introduction of substituents onto the pyridine ring. For instance, chloro-derivatives have been synthesized, such as 3-((5-chloropyridin-2-yl)amino)propanoic acid. nih.gov This particular modification is achieved through synthetic pathways that start with precursors already containing the substituted pyridine ring, which are then elaborated to introduce the propanoic acid chain.

The propanoic acid functional group itself is also a target for derivatization. Standard carboxylic acid chemistry can be employed to convert it into esters, amides, or acyl hydrazides. thermofisher.com This allows for the introduction of a wide range of substituents, effectively creating a library of derivatives with varied physicochemical characteristics. For example, coupling the carboxylic acid with different amines or alcohols would yield a series of amides or esters, respectively.

Design and Preparation of Heterocyclic Hybrid Molecules

A significant area of development involves using this compound as a building block to create more complex hybrid molecules that incorporate other heterocyclic rings. This approach aims to combine the structural features of the parent molecule with those of other pharmacologically relevant scaffolds.

Pyridazinone Derivatives

Pyridazinone and its derivatives are an important class of heterocyclic compounds known for a wide range of biological activities. sarpublication.com The synthesis of pyridazinone-containing hybrids starting from a propanoic acid precursor can be envisioned through multi-step reaction sequences. A general strategy could involve the conversion of the propanoic acid moiety of this compound into a suitable intermediate that can undergo cyclization with a hydrazine (B178648) derivative.

For example, the propanoic acid could be converted to a β-ketoester. This intermediate could then be reacted with a hydrazine to form the pyridazinone ring. The specific reaction conditions would depend on the nature of the substituents on both the pyridine ring and the hydrazine. The synthesis of pyridazinone derivatives often involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds in acetic anhydride (B1165640), leading to the formation of the pyridazinone ring in excellent yields. nih.gov While not a direct derivatization of this compound, this highlights a potential synthetic strategy if the starting material can be converted into a suitable precursor.

Starting Material Reagents Product Reference
3-Oxo-2-arylhydrazonopropanalsp-Nitrophenylacetic acid, Acetic anhydridePyridazin-3-one derivatives nih.gov
3,6-DichloropyridazinePhenylpiperazine/Morpholine derivatives, Acetic acid6-Substituted-3(2H)-pyridazinone mdpi.com

Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their synthesis is a common objective in medicinal chemistry. jocpr.com A widely used method for synthesizing 2-pyrazoline (B94618) derivatives involves the cyclization of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine or its derivatives. nih.gov

To prepare pyrazoline derivatives from this compound, the starting material would first need to be converted into a chalcone-like precursor. This could be achieved by first transforming the propanoic acid into an acetophenone (B1666503) derivative. This intermediate could then undergo a Claisen-Schmidt condensation with an appropriate aldehyde to yield the desired α,β-unsaturated ketone. Subsequent reaction with hydrazine hydrate (B1144303) or a substituted hydrazine would then lead to the formation of the pyrazoline ring. The reaction progress is typically monitored by thin-layer chromatography, and the final products are often purified by recrystallization. nih.gov

Intermediate Reagents Product Class Typical Yield Reference
α,β-Unsaturated carbonyl compounds (Chalcones)Hydrazine hydrate or Thiosemicarbazide (B42300), Methanol (B129727)2-Pyrazoline derivatives69-85% nih.gov

1,3,4-Thiadiazole (B1197879) Derivatives

The 1,3,4-thiadiazole ring is a common feature in many biologically active compounds. nih.gov A straightforward method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide. researchgate.net This reaction is often carried out in the presence of a dehydrating agent, such as phosphorus oxychloride or a strong acid like concentrated sulfuric acid. researchgate.net

Given that this compound possesses a carboxylic acid group, it is a suitable substrate for this transformation. The reaction would involve heating the propanoic acid derivative with thiosemicarbazide in the presence of a suitable cyclizing agent to afford the corresponding 2-amino-5-(2-(6-aminopyridin-3-yl)ethyl)-1,3,4-thiadiazole. The amino group on the thiadiazole ring can then be further modified, for example, by reaction with aldehydes to form Schiff bases, which can then be used to generate further derivatives. researchgate.net

Starting Material Reagents Product Class Reference
Carboxylic AcidThiosemicarbazide, POCl₃ or H₂SO₄2-Amino-5-substituted-1,3,4-thiadiazoles researchgate.netresearchgate.net
PhenylthiosemicarbazideMethoxy cinnamic acid, POCl₃1,3,4-Thiadiazole molecules nih.gov

1,2,4-Triazole-Hydrazone Scaffolds

Hybrid molecules containing both a 1,2,4-triazole (B32235) and a hydrazone moiety have been synthesized from precursors structurally related to this compound. For example, 3-(pyridin-2-ylamino)propanoic acid has been used as a starting material to synthesize 4-amino-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.gov This transformation is achieved by melting the propanoic acid derivative with thiocarbohydrazide (B147625) at high temperatures.

The resulting 4-amino-1,2,4-triazole-3-thione is a key intermediate. The amino group at the 4-position can then be condensed with various aldehydes to form the corresponding hydrazone derivatives. nih.gov This modular approach allows for the generation of a diverse library of 1,2,4-triazole-hydrazone hybrids by simply varying the aldehyde used in the final step.

Intermediate Reagents Product Class Reference
4-Amino-1,2,4-triazole-3-thioneAldehydes4-Substituted-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones (Hydrazones) nih.gov
4-(1H-1,2,4-Triazol-1-yl)benzaldehydePhenylhydrazine derivatives, Acetic acid, Ethanol1-(4-((2-(4-substitutedphenyl)hydrazono)methyl)phenyl)-1H-1,2,4-triazole derivatives nih.gov

Oxazolo[5,4-b]pyridine (B1602731) Derivatives

The synthesis of oxazolo[5,4-b]pyridine derivatives often proceeds from 3-aminopyridin-2(1H)-ones. buketov.edu.kzresearchgate.net To utilize this compound as a starting material for this class of compounds, a significant transformation of the pyridine and propanoic acid moieties would be required to construct the necessary 3-aminopyridin-2(1H)-one core.

A reported method for the synthesis of carboxylic acid derivatives of oxazolo[5,4-b]pyridine involves the reaction of 3-aminopyridin-2(1H)-ones with cyclic anhydrides of dicarboxylic acids (such as succinic, maleic, or glutaric anhydride) in refluxing acetic acid. buketov.edu.kz In this process, the initially formed monoamide undergoes intramolecular cyclization to yield the oxazolo[5,4-b]pyridine product. buketov.edu.kzresearchgate.net This suggests that if this compound could be converted to a suitable aminopyridone intermediate, it could then be used to access this class of heterocyclic hybrids.

Starting Material Reagents Product Class Reference
3-Aminopyridin-2(1H)-onesSuccinic, maleic, or glutaric anhydride, Acetic acidCarboxylic derivatives of oxazolo[5,4-b]pyridine buketov.edu.kzresearchgate.net

Carbamate (B1207046) Derivatives

The formation of carbamates from the 6-amino group of this compound represents a valuable strategy for structural modification. Carbamates are recognized for their stability and their role as isosteres of amides and esters, which can influence molecular interactions and pharmacokinetic profiles.

The synthesis of carbamate derivatives from an amino group can be achieved through several established synthetic routes. A common method involves the reaction of the amine with an appropriate chloroformate in the presence of a base. Alternatively, reaction with an isocyanate can also yield the corresponding carbamate. These reactions are generally high-yielding and can be performed under mild conditions.

For this compound, derivatization of the amino group to a carbamate would likely proceed by reaction with an alkyl or aryl chloroformate. This modification introduces a variety of possible side chains, allowing for the fine-tuning of properties such as lipophilicity and hydrogen bonding capacity.

Derivative NameStructureSynthetic PrecursorsPotential Properties
Methyl (6-(3-carboxypropyl)pyridin-2-yl)carbamateMethyl carbamate derivative structureThis compound, Methyl chloroformateIncreased lipophilicity compared to parent compound.
Ethyl (6-(3-carboxypropyl)pyridin-2-yl)carbamateEthyl carbamate derivative structureThis compound, Ethyl chloroformateFurther increase in lipophilicity.
tert-Butyl (6-(3-carboxypropyl)pyridin-2-yl)carbamatetert-Butyl carbamate derivative structureThis compound, Di-tert-butyl dicarbonateCommon protecting group in synthesis; may alter biological activity.
Phenyl (6-(3-carboxypropyl)pyridin-2-yl)carbamatePhenyl carbamate derivative structureThis compound, Phenyl chloroformateIntroduction of an aromatic moiety can facilitate π-stacking interactions.

Structural Elaboration at the Amino and Carboxylic Acid Functionalities

The carboxylic acid can be readily converted into esters or amides. Esterification, often achieved through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents, can modulate the compound's lipophilicity and membrane permeability. Amide formation, through coupling with a primary or secondary amine using standard peptide coupling reagents, introduces new functional groups and can alter the molecule's hydrogen-bonding capabilities.

The amino group can undergo reactions such as N-alkylation or N-acylation. N-alkylation introduces alkyl substituents, which can increase steric bulk and lipophilicity. N-acylation, the formation of an amide by reacting the amine with a carboxylic acid or its derivative, can also significantly alter the electronic and steric properties of the pyridine ring.

Derivative TypeModification SiteExample Derivative NamePotential Synthetic ApproachAnticipated Change in Properties
EsterCarboxylic AcidMethyl 3-(6-aminopyridin-3-yl)propanoateMethanol, Acid catalyst (e.g., H₂SO₄)Increased lipophilicity, potential for hydrolysis in vivo.
AmideCarboxylic Acid3-(6-Aminopyridin-3-yl)-N-benzylpropanamideBenzylamine, Coupling agent (e.g., DCC, EDC)Introduction of a larger substituent, altered H-bonding.
N-Alkylated AmineAmino Group3-(6-(Methylamino)pyridin-3-yl)propanoic acidReductive amination with formaldehydeIncreased basicity of the pyridine nitrogen.
N-Acylated AmineAmino Group3-(6-Acetamidopyridin-3-yl)propanoic acidAcetic anhydride or acetyl chlorideDecreased basicity, introduction of a hydrogen bond donor/acceptor.

Development of Prodrugs and Bioconjugates

The development of prodrugs and bioconjugates of this compound is a strategic approach to improve its pharmacokinetic properties and enable targeted delivery. Prodrugs are inactive derivatives that are converted to the active parent drug in vivo, while bioconjugates involve linking the molecule to a larger biomolecule to direct it to a specific site of action.

A common prodrug strategy for compounds with a carboxylic acid is the formation of an ester. These esters can be designed to be hydrolyzed by esterases present in the body, releasing the active carboxylic acid. For the amino group, a prodrug approach could involve the formation of a carbamate that is labile under physiological conditions.

Bioconjugation can be employed to target the molecule to specific cells or tissues. This is typically achieved by linking the compound, through either its amino or carboxylic acid group, to a targeting moiety such as an antibody, peptide, or carbohydrate. This approach can enhance efficacy and reduce off-target effects. The linker used to connect the drug to the targeting moiety is a critical component of the bioconjugate design, as its stability can influence the release of the active compound.

StrategyFunctional Group ModifiedExample Prodrug/Bioconjugate ConceptActivation/Targeting Mechanism
Ester ProdrugCarboxylic AcidEthyl 3-(6-aminopyridin-3-yl)propanoateIn vivo hydrolysis by esterases to release the active acid.
Amino Acid ProdrugCarboxylic AcidCoupling with the amino group of an amino acid (e.g., glycine) to form an amide linkage.Potential for active transport and subsequent enzymatic cleavage.
Carbamate ProdrugAmino GroupAn acyloxyalkoxy carbamate derivative.Enzymatic or chemical cleavage to release the parent amine.
Peptide BioconjugateCarboxylic Acid or Amino GroupConjugation to a cell-penetrating peptide.Enhanced cellular uptake and targeted delivery to specific tissues.
Antibody-Drug Conjugate (ADC)Carboxylic Acid or Amino GroupLinkage to a monoclonal antibody that recognizes a tumor-specific antigen.Targeted delivery to cancer cells, minimizing systemic exposure.

Biological Activities and Pharmacological Investigations of 3 6 Aminopyridin 3 Yl Propanoic Acid and Its Analogs

Antimicrobial Activity Studies

The pyridine (B92270) moiety is a crucial pharmacophore in numerous compounds exhibiting antimicrobial properties. researchgate.netnih.gov Analogs of 3-(6-aminopyridin-3-yl)propanoic acid have been synthesized and evaluated for their ability to combat various pathogenic bacteria and fungi, showing promise as foundational structures for new antimicrobial agents.

Pyridine derivatives have demonstrated notable antibacterial activity against a spectrum of pathogens, including those resistant to existing drugs. For instance, certain aminopyridine derivatives have been identified as having good in vitro antibacterial activity against organisms like Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) as low as 0.5 µg/mL. nih.gov Some of these compounds have also shown efficacy against methicillin-resistant S. aureus (MRSA) clinical isolates. nih.gov Similarly, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share structural similarities, have shown potent activity against MRSA, with MIC values ranging from 1 to 8 µg/mL, and against vancomycin-resistant Enterococcus faecalis, with MICs between 0.5 and 2 µg/mL. nih.govresearchgate.net

The antibacterial spectrum can be broad, encompassing both Gram-positive and Gram-negative bacteria. mdpi.com For example, N-alkylated pyridine-based salts have shown activity against both S. aureus and E. coli. nih.gov Furthermore, certain propanoic acid derivatives demonstrated activity against multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii. nih.gov The efficacy of these compounds is often structure-dependent, with specific substitutions on the pyridine ring influencing both the potency and the spectrum of activity. nih.govnih.gov

Antibacterial Activity of Selected Pyridine Analogs
Compound/Analog ClassTarget OrganismReported Activity (MIC)
Aminopyridine derivative 9Staphylococcus aureus0.5 µg/mL nih.gov
4-Pyridone derivativesMethicillin-resistant S. aureus (MRSA)MIC90 of 0.5 and 2 µg/mL nih.gov
3-((4-Hydroxyphenyl)amino)propanoic acid hydrazonesMRSA1 - 8 µg/mL nih.govresearchgate.net
3-((4-Hydroxyphenyl)amino)propanoic acid hydrazonesVancomycin-resistant Enterococcus faecalis0.5 - 2 µg/mL nih.govresearchgate.net
3-((4-Hydroxyphenyl)amino)propanoic acid hydrazonesGram-negative pathogens8 - 64 µg/mL nih.gov
Dihydrazide of a propanoic acid derivativeMultidrug-resistant P. aeruginosa & A. baumannii32 µg/mL nih.gov

In addition to antibacterial effects, various pyridine derivatives have been investigated for their antifungal potential. chempanda.com Research has shown that many of these compounds exhibit moderate to good antifungal activity, often superior to their antibacterial effects against the same panel of microorganisms. nih.gov For example, a series of novel pyridine carboxamides were designed and synthesized, with some compounds showing good in vivo antifungal activity against Botrytis cinerea. nih.gov Another study identified two compounds from a chemical library, one belonging to the pyridine family, that demonstrated fungicidal activity against Candida albicans, including strains resistant to conventional antifungals like fluconazole. mdpi.com

The evaluation of N′-phenylisonicotinohydrazides found that most of the tested compounds showed excellent antifungal activity, with inhibition rates greater than 80% against several phytopathogenic fungi at a concentration of 20 µg/mL. researchgate.net Certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives also demonstrated substantial activity against drug-resistant Candida species, including Candida auris, with MIC values ranging from 0.5 to 64 µg/mL. nih.govnih.gov

Antifungal Activity of Selected Pyridine Analogs
Compound/Analog ClassTarget OrganismReported Activity
Pyridine carboxamide (compound 3f)Botrytis cinereaGood in vivo control effect nih.gov
Pyridine carboxamide (compound 3g)C. ambiens84.1% inhibition in vitro nih.gov
N′-phenylisonicotinohydrazides (Key compounds)Various phytopathogenic fungiEC50 <1.0 µg/mL researchgate.net
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesDrug-resistant Candida speciesMIC: 8 - 64 µg/mL nih.gov
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesCandida aurisMIC: 0.5 - 64 µg/mL nih.govnih.gov

A key mechanism underlying the antibacterial activity of many pyridine-based compounds is the inhibition of the bacterial fatty acid biosynthesis (FAS-II) pathway. mdpi.com Specifically, several analogs have been identified as potent inhibitors of enoyl-acyl carrier protein reductase (FabI), an essential enzyme that catalyzes the final, rate-limiting step in each cycle of fatty acid elongation. nih.govresearchgate.net Inhibition of FabI disrupts the production of vital fatty acids, which are necessary for building bacterial cell membranes, leading to the cessation of growth and cell death. nih.gov

The specificity of these compounds for FabI has been confirmed through various methods. nih.gov For instance, 4-pyridone derivatives were shown to strongly inhibit lipid synthesis in macromolecular biosynthesis assays. nih.gov Furthermore, their antimicrobial activity was significantly reduced against triclosan-resistant S. aureus isolates that possess a specific point mutation in the FabI enzyme, confirming FabI as the primary target. nih.gov The development of aminopyridine derivatives through structure-based design has also yielded potent FabI inhibitors. nih.gov This targeted mechanism makes FabI an attractive focus for developing new antibacterial agents with a reduced likelihood of cross-resistance with existing antibiotic classes. nih.govresearchgate.net

Anticancer and Antiproliferative Research

The pyridine nucleus is a fundamental structure in numerous FDA-approved anticancer drugs and serves as a versatile scaffold for the development of new chemotherapeutic agents. Derivatives and analogs of this compound are part of this broad class of compounds that have shown significant potential in cancer research due to their ability to interfere with various cellular processes essential for tumor growth and survival. ijsat.org

A multitude of studies have evaluated the cytotoxic effects of novel pyridine derivatives against various human cancer cell lines. These in vitro assays are crucial for identifying promising lead compounds for further development. For example, a novel pyridine derivative, compound H42, was found to inhibit the proliferation of ovarian cancer cells (SKOV3 and A2780) with IC50 values of 0.87 µM and 5.4 µM, respectively. frontiersin.org

In another study, a series of pyridine-thiazole hybrid molecules were screened for anticancer activity. One compound demonstrated high antiproliferative activity, particularly against the HL-60 acute human promyelocytic leukemia cell line, with an IC50 of 0.57 µM, while showing much lower toxicity to normal human cells. mdpi.com Similarly, isatin-pyridine derivatives have been tested against HepG2, A549, and MCF-7 cancer cell lines, with some compounds showing heightened activity against HepG2 cells, even surpassing the reference drug doxorubicin. chemijournal.com These results from cell viability assays, often measured using methods like the MTT assay, provide critical data on the dose-dependent inhibitory effects of these compounds. researchgate.net

In Vitro Cytotoxicity of Selected Pyridine Analogs
Compound/Analog ClassCancer Cell LineReported Activity (IC50)
Compound H42 (Pyridine derivative)SKOV3 (Ovarian)0.87 µM frontiersin.org
Compound H42 (Pyridine derivative)A2780 (Ovarian)5.4 µM frontiersin.org
Pyridine-thiazole hybrid (Compound 3)HL-60 (Leukemia)0.57 µM mdpi.com
Pyridine-thiazole hybrid (Compound 4)SK-OV-3 (Ovarian)7.87 µM mdpi.com
SFA 22637550 (Pyridine derivative)HepG2 (Hepatocellular carcinoma)28 µM nih.gov
3-Substituted 1H-pyrrolo[2,3-b]pyridine (Compound 16h)A549, MDA-MB-231, MCF-70.109 µM to 0.245 µM researchgate.net

The anticancer effects of pyridine derivatives stem from their ability to modulate critical cellular pathways involved in proliferation, survival, and apoptosis. ijsat.org Mechanistic studies have revealed that these compounds can act on a variety of molecular targets. chemijournal.com

One common mechanism is the induction of apoptosis, or programmed cell death. A pyridine derivative identified as a Fatty Acid Synthase (FASN) inhibitor was found to induce apoptosis in HepG2 hepatocellular carcinoma cells, evidenced by a significant increase in the SubG0 cell population. nih.gov Another pyridine derivative, FPTHQ, was shown to induce cellular senescence, an irreversible state of cell growth arrest, in multiple ovarian cancer cell lines through the activation of the p21 signaling pathway by causing excessive DNA damage. nih.gov

Furthermore, pyridine analogs can interfere with the cell cycle. Compound H42 was found to cause cell cycle arrest at the G0/G1 phase in ovarian cancer cells. frontiersin.org Other derivatives have been shown to arrest the cell cycle in the G2/M phase. researchgate.net The ability to inhibit key enzymes is another important mechanism. Pyridine derivatives have been developed as inhibitors of various targets including kinases (such as VEGFR-2), tubulin polymerization, and FASN, all of which are crucial for cancer cell growth and survival. ijsat.orgchemijournal.comnih.gov

Investigation of Pro-apoptotic Mechanisms

The potential for this compound and its analogs to induce apoptosis (programmed cell death) is an area of interest in anticancer research. Although direct studies on the title compound are lacking, research on related structures provides insight into possible mechanisms.

The propanoic acid moiety is found in various compounds investigated for their anticancer properties. For instance, novel triphenyltin(IV) compounds incorporating propanoic acid derivatives have been shown to induce caspase-independent apoptosis in MCF-7 human breast cancer cells mdpi.com. Morphological changes associated with apoptosis, such as nuclear condensation, were observed in cells treated with these compounds mdpi.com. Similarly, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives suggest they are promising scaffolds for developing new anticancer agents nih.gov.

The aminopyridine core also contributes to the pro-apoptotic potential. Pyrido[2,3-d]pyrimidines, which are structurally related to aminopyridines, have been synthesized and evaluated for their cytotoxic and pro-apoptotic activities nih.gov. These studies aim to develop new anti-tumoral agents that can selectively induce apoptosis in cancer cells nih.gov. The mechanism for these derivatives may involve the specific arrangement of hydrogen bond donors and acceptors on the heterocyclic ring system, which facilitates interaction with biological targets that trigger the apoptotic cascade nih.gov.

Anti-inflammatory and Analgesic Research

Arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov. While research has not specifically focused on this compound, its analogs containing either the propionic acid or the aminopyridine scaffold have demonstrated significant anti-inflammatory and analgesic effects.

Studies on various analogs show promising results. For example, 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213), which features a fused aminopyridine ring system, was found to have more potent analgesic activity than indomethacin in several experimental models, including the silver nitrate and Randall-Selitto tests nih.gov. This suggests that the aminopyridine structure can be a key component in developing potent analgesics nih.govresearchgate.net. Furthermore, non-carboxylic analogues of aryl propionic acids have been synthesized and shown to possess promising anti-inflammatory and analgesic properties, often with the benefit of reduced ulcerogenic effects compared to traditional NSAIDs nih.gov. In one study, thiourea derivatives of a 6-methoxy naphthalene propionic acid analog exhibited higher anti-inflammatory activity than the standard drug naproxen in a carrageenan-induced rat paw edema model nih.gov.

The mechanism for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins mdpi.com. The investigation of novel quinoxaline derivatives of propionic acid has also yielded compounds with significant central and peripheral analgesic activity, comparable to pethidine and diclofenac, respectively ajphs.com.

Table 1: Analgesic and Anti-inflammatory Activity of Selected Propionic Acid and Aminopyridine Analogs
Compound/Analog ClassActivity ObservedExperimental ModelKey FindingReference
2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213)AnalgesicSilver nitrate test, Randall-Selitto testMore potent than indometacin. nih.gov
Non-carboxylic naproxen analogs (Thiourea derivatives)Anti-inflammatoryCarrageenan-induced rat paw edemaHigher activity than naproxen (up to 89.77% inhibition). nih.gov
Piroxicam N-acylhydrazone analogsAntinociceptive, Anti-inflammatoryAcetic acid-induced writhing, Formalin testCompounds 14f and 14g identified as potent prototypes. mdpi.com
Quinoxaline-propionic acid hydrazide derivativesAnalgesic (Peripheral)Acetic acid-induced writhingCompound ACP-4 was found to be the most active. ajphs.com

Receptor Binding and Allosteric Modulation Studies

The aminopyridine core is a recognized pharmacophore in compounds targeting the central nervous system, including various receptors.

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for fast excitatory neurotransmission in the brain. Positive allosteric modulators (PAMs) of AMPA receptors, also known as ampakines, enhance receptor function without directly activating them and are being investigated for treating cognitive and neurological disorders nih.govnih.gov.

Direct studies of this compound as an AMPA receptor potentiator have not been reported. The field of AMPA modulators is chemically diverse, and while some compounds show both blocking and potentiating effects, such as pentamidine, they are not structurally analogous to the title compound frontiersin.orgresearchgate.net. However, the aromatic aminopyridine core is a feature in some compounds designed as allosteric modulators for other receptors, indicating its utility in CNS-targeted drug design mdpi.com. The development of novel PAMs is an active area of research, and the potential for aminopyridine-based structures to act on AMPA receptors remains a possibility for future investigation nih.gov.

Table of Mentioned Compounds

Compound Name
This compound
1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea
2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213)
Acarbose
Diclofenac
Ecallantide
Indomethacin
Lanadelumab
Naproxen
Pentamidine
Pethidine
Piroxicam
PKSI-527

Muscarinic Acetylcholine Receptor (mAChR) Modulation

Currently, there is a lack of specific scientific literature detailing the direct modulatory effects of this compound or its close analogs on muscarinic acetylcholine receptors (mAChRs). While the broader class of pyridine-containing compounds has been investigated for activity at various central nervous system targets, including mAChRs, dedicated studies on this particular molecule are not publicly available.

The aminopyridine scaffold is a component of various biologically active molecules. For instance, certain pyridine derivatives have been explored as potential positive allosteric modulators of the M1 muscarinic receptor, a target of interest for cognitive disorders. However, without direct experimental data on this compound, any potential interaction with mAChR subtypes remains speculative.

Further research, including binding assays and functional studies across the five muscarinic receptor subtypes (M1-M5), would be necessary to determine if this compound possesses any affinity or modulatory activity at these receptors. Such investigations would elucidate whether this compound acts as an agonist, antagonist, or allosteric modulator and would be the first step in understanding its potential pharmacological profile in the cholinergic system.

Other Therapeutic Potential and Bioactivity Screening (e.g., Anticonvulsant)

In the realm of anticonvulsant activity, there is no specific research available that has evaluated this compound. The potential for a compound to possess anticonvulsant properties is often initially assessed through broad screening programs that utilize various in vivo and in vitro models of seizures.

The structural features of this compound, which include a β-alanine moiety linked to an aminopyridine ring, could theoretically interact with neurological targets relevant to seizure activity. For example, β-alanine itself is an inhibitory neuromodulator, and some of its derivatives have been investigated for anticonvulsant effects. Additionally, the aminopyridine group is known to have neurological effects; for instance, 4-aminopyridine is a potassium channel blocker that can induce seizures, and compounds that counteract its effects are considered to have anticonvulsant potential.

However, without empirical data from established anticonvulsant screening models, such as the maximal electroshock seizure (MES) test or the pentylenetetrazole (PTZ) seizure test, the anticonvulsant potential of this compound remains undetermined. Comprehensive bioactivity screening would be required to explore this and other potential therapeutic applications.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Identification of Pharmacophoric Elements

Pharmacophore modeling is a crucial step in understanding the essential structural features required for a molecule to exert a specific biological effect. dovepress.com For derivatives of 3-(6-aminopyridin-3-yl)propanoic acid, a clear pharmacophore model has not been explicitly published. However, based on the SAR of related compounds, particularly 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives with potent antitumor activities, several key pharmacophoric elements can be identified. nih.govresearchgate.net

The core structure of this compound presents several key features that can be considered as a starting point for a pharmacophore model:

A hydrogen bond donor: The primary amine group at the 6-position of the pyridine (B92270) ring is a critical hydrogen bond donor.

A hydrogen bond acceptor: The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor.

An aromatic ring: The pyridine ring itself provides a scaffold for hydrophobic and aromatic interactions.

A linker: The propanoic acid side chain acts as a linker of variable length and flexibility, connecting the aminopyridine core to other functionalities.

A hydrogen bond donor/acceptor group: The carboxylic acid group of the propanoic acid moiety contains both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl oxygen).

In the context of the more extensively studied 3-(6-aminopyridin-3-yl)benzamide derivatives, the pharmacophore can be expanded to include:

An amide linker: This linker is crucial for the activity of these compounds. researchgate.net

A substituted phenyl ring: The nature and position of substituents on this ring significantly influence the biological activity. nih.gov

These elements collectively form a hypothetical pharmacophore model that can guide the design of new analogs with improved potency and selectivity.

Correlating Structural Modifications with Biological Response

Systematic modifications of the this compound scaffold have provided valuable insights into how structural changes impact biological activity. A notable example is the study of a series of 3-(6-aminopyridin-3-yl)benzamide derivatives, which were evaluated for their antiproliferative activity against various cancer cell lines. nih.gov

The general structure of the studied 3-(6-aminopyridin-3-yl)benzamide derivatives is shown below:

General structure of 3-(6-aminopyridin-3-yl)benzamide derivatives

Modifications on the Benzamide (B126) Moiety:

The substitution pattern on the terminal phenyl ring of the benzamide moiety was found to be a critical determinant of antiproliferative activity. The following table summarizes the inhibitory concentrations (IC₅₀) of selected compounds against the A549 lung cancer cell line, highlighting the impact of different substituents. nih.gov

CompoundRIC₅₀ (µM) for A549 cells
7a H1.25 ± 0.13
7b 2-F0.89 ± 0.09
7c 3-F0.45 ± 0.05
7d 4-F0.12 ± 0.01
7e 4-Cl0.09 ± 0.01
7f 4-Br0.08 ± 0.01
7g 4-I0.07 ± 0.01
7h 4-CH₃0.23 ± 0.02
7i 4-OCH₃0.18 ± 0.02
7j 4-CF₃0.06 ± 0.01
7k 3,4-diF0.05 ± 0.01
7l 3-Cl, 4-F0.04 ± 0.01

Halogen Substitution: The introduction of a halogen atom at the para-position of the phenyl ring generally enhances the antiproliferative activity. The potency increases with the size of the halogen, from fluorine to iodine (compounds 7d-7g ).

Electron-Withdrawing Groups: Strong electron-withdrawing groups, such as trifluoromethyl (CF₃) at the para-position, lead to a significant increase in potency (compound 7j ).

Positional Isomers: The position of the substituent on the phenyl ring is crucial. For instance, a fluorine atom at the para-position (compound 7d ) is more effective than at the ortho- (compound 7b ) or meta-position (compound 7c ).

Disubstitution: Disubstitution on the phenyl ring can further enhance activity. The combination of a chlorine atom at the meta-position and a fluorine atom at the para-position (compound 7l ) resulted in the most potent compound in the series. nih.gov

These findings suggest that the electronic and steric properties of the substituent on the benzamide phenyl ring play a critical role in the interaction of these molecules with their biological target, which was identified as Aurora kinase B (AURKB). nih.gov

Impact of Stereochemistry on Biological Activity

The influence of stereochemistry on the biological activity of drug molecules is a fundamental concept in medicinal chemistry. nih.gov Chiral centers can lead to enantiomers or diastereomers that may exhibit significantly different pharmacological and toxicological profiles.

In the case of this compound, the carbon atom at the 3-position of the propanoic acid chain is a prochiral center. Modifications at this position can introduce a chiral center, leading to different stereoisomers. For instance, the introduction of a substituent at the α- or β-position of the propanoic acid chain would create a chiral molecule.

Rational Design Approaches for Lead Optimization and Selectivity Enhancement

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the molecular interactions involved in the drug-target binding. nih.goveurekaselect.comresearchgate.net For derivatives of this compound, several rational design strategies can be employed for lead optimization and to enhance selectivity.

Structure-Based Drug Design (SBDD):

If the three-dimensional structure of the biological target is known, SBDD can be a powerful tool. For the 3-(6-aminopyridin-3-yl)benzamide derivatives that inhibit AURKB, the crystal structure of AURKB in complex with an inhibitor could guide the design of new analogs with improved binding affinity and selectivity. nih.gov Docking studies could be performed to predict the binding modes of new derivatives and to identify key interactions that can be optimized. For instance, modifications could be designed to form additional hydrogen bonds or to better occupy a hydrophobic pocket within the active site of the kinase.

Lead Optimization Strategies:

Starting from a lead compound like 7l , several optimization strategies can be applied: researchgate.netnih.gov

Scaffold Hopping: The aminopyridine core could be replaced by other heterocyclic systems to explore new chemical space and potentially improve properties such as solubility, metabolic stability, and selectivity.

Bioisosteric Replacement: The propanoic acid or benzamide linker could be replaced with other functional groups that have similar steric and electronic properties (bioisosteres) to fine-tune the molecule's activity and pharmacokinetic profile.

Introduction of Rigidity: The flexibility of the propanoic acid chain could be constrained by incorporating it into a ring system. This can lock the molecule into a more bioactive conformation and improve binding affinity by reducing the entropic penalty upon binding.

Selectivity Enhancement:

Achieving selectivity for a specific biological target over other related targets is a major challenge in drug discovery. For kinase inhibitors, achieving selectivity against other kinases in the human kinome is crucial to minimize off-target effects. nih.gov Rational design approaches to enhance selectivity include:

Exploiting Unique Features of the Target: Designing molecules that interact with specific amino acid residues or unique conformational states of the target enzyme that are not present in other related enzymes.

Modulating Physicochemical Properties: Fine-tuning properties such as lipophilicity and hydrogen bonding capacity can influence the selectivity profile of a compound. researchgate.net

By applying these rational design principles, it is possible to systematically optimize the this compound scaffold to develop potent and selective drug candidates for various therapeutic applications.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

No published studies were found that performed quantum chemical calculations on 3-(6-Aminopyridin-3-yl)propanoic acid. Therefore, no data is available for the following subsections.

Density Functional Theory (DFT) for Optimized Structures

Information regarding the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) from DFT calculations is not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound, have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

There are no available MEP maps to identify the electrophilic and nucleophilic regions of this compound.

NBO Analysis for Donor-Acceptor Interactions

An NBO analysis to describe the donor-acceptor interactions and intramolecular charge transfer within the molecule has not been documented.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

There is no information in the scientific literature regarding molecular dynamics simulations being conducted to analyze the conformational flexibility or binding dynamics of this compound.

Molecular Docking Studies with Biological Macromolecules

A review of the literature indicates that no molecular docking studies have been published that investigate the binding affinity and interaction modes of this compound with any biological macromolecules.

Prediction of Ligand-Protein Binding Modes and Affinities

No specific studies detailing the prediction of ligand-protein binding modes or binding affinities for this compound were found in the available scientific literature.

Identification of Key Intermolecular Interactions

There is no available research that identifies the key intermolecular interactions of this compound with any specific protein targets.

In Silico Screening for Drug-likeness and Pharmacokinetic Prediction

While general methodologies for in silico screening of drug-likeness and pharmacokinetic predictions are well-established, no specific reports applying these methods to this compound were identified.

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-(6-Aminopyridin-3-yl)propanoic acid. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the molecular structure.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for structural verification.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals would correspond to the aromatic protons on the pyridine (B92270) ring, the aliphatic protons of the propanoic acid chain, and the exchangeable protons of the amino and carboxylic acid groups. The pyridine ring protons typically appear as distinct multiplets in the aromatic region (approx. 6.0-8.0 ppm), with their specific chemical shifts and coupling constants dictated by their position relative to the amino and alkyl substituents. The two methylene (B1212753) groups (-CH₂-) of the propanoic acid chain would present as triplets in the aliphatic region (approx. 2.5-3.0 ppm) due to coupling with each other. The amino (-NH₂) and carboxylic acid (-COOH) protons would appear as broad singlets that are often exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would be expected to show eight distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (approx. 170-180 ppm). The carbons of the pyridine ring would resonate in the aromatic region (approx. 110-160 ppm), while the two methylene carbons of the propanoic acid chain would appear in the aliphatic region (approx. 30-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is based on theoretical values and typical chemical shifts for similar structural motifs.

Atom Type Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity
Carboxylic Acid ¹H 10.0 - 12.0 Broad Singlet
Aromatic (Pyridine Ring) ¹H 6.0 - 8.0 Doublet, Doublet of Doublets
Amino Group ¹H 4.0 - 5.0 Broad Singlet
Methylene (α to ring) ¹H ~2.8 Triplet
Methylene (α to COOH) ¹H ~2.6 Triplet
Carboxylic Acid Carbonyl ¹³C 170 - 180 Singlet
Aromatic (Pyridine Ring) ¹³C 110 - 160 Singlets
Methylene Carbons ¹³C 30 - 40 Singlets

Two-dimensional NMR experiments are employed to resolve complex structures and definitively assign the signals observed in 1D spectra.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, confirming the coupling between the two methylene groups in the propanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, allowing for unambiguous assignment of each -CH- or -CH₂- group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides structural clues. For this compound (molecular formula C₈H₁₀N₂O₂), the monoisotopic mass is 166.0742 Da.

A typical fragmentation pattern for this molecule would involve the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage along the propyl chain. The stability of the aminopyridine ring would likely result in it being a prominent fragment in the spectrum.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For example, an HRMS analysis using electrospray ionization (ESI) in positive ion mode would be expected to detect the protonated molecule, [M+H]⁺, at an m/z value very close to the calculated exact mass of 167.0815.

Table 2: Predicted m/z Values for Adducts of this compound in HRMS

Adduct Formula Mass-to-Charge Ratio (m/z)
[M+H]⁺ [C₈H₁₁N₂O₂]⁺ 167.0815
[M+Na]⁺ [C₈H₁₀N₂O₂Na]⁺ 189.0634
[M+K]⁺ [C₈H₁₀N₂O₂K]⁺ 205.0374
[M-H]⁻ [C₈H₉N₂O₂]⁻ 165.0670

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman). The resulting spectra display characteristic bands corresponding to the vibrational modes of specific bonds.

For this compound, the IR spectrum would be expected to show several key absorption bands:

A very broad band from approximately 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid.

Two sharp to medium bands in the 3300-3500 cm⁻¹ region due to the symmetric and asymmetric N-H stretching of the primary amine group.

A strong, sharp absorption band around 1700-1725 cm⁻¹ for the C=O (carbonyl) stretching of the carboxylic acid.

N-H bending vibrations around 1600 cm⁻¹.

C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹).

Table 3: Expected Characteristic IR Absorption Frequencies

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹) Intensity
Amine N-H Stretch 3300 - 3500 Medium, Sharp
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Very Broad
Aromatic C-H C-H Stretch 3000 - 3100 Medium
Aliphatic C-H C-H Stretch 2850 - 2960 Medium
Carbonyl C=O Stretch 1700 - 1725 Strong, Sharp
Pyridine Ring C=C, C=N Stretch 1400 - 1600 Medium-Strong
Amine N-H Bend ~1600 Medium

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The technique is particularly sensitive to conjugated systems and aromatic compounds. The aminopyridine moiety in this compound constitutes the primary chromophore. This system would be expected to exhibit characteristic π → π* transitions, resulting in one or more strong absorption maxima (λ_max) in the ultraviolet region, typically between 200 and 400 nm. The exact position and intensity of these absorptions are influenced by the solvent polarity and pH, as protonation of the amino group or the pyridine nitrogen can alter the electronic structure of the chromophore.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. anton-paar.comnih.gov This method provides precise information on bond lengths, bond angles, and conformational details of a molecule, as well as insights into the packing of molecules in the crystal lattice. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern arises from the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal, a phenomenon described by Bragg's Law. anton-paar.com By measuring the direction and intensity of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of the individual atoms can be deduced. numberanalytics.com

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, to illustrate the type of detailed structural information that can be obtained from such an analysis, the crystallographic data for the closely related compound, 3-(Pyridin-3-yl)propanoic acid, is presented. This compound shares the pyridine and propanoic acid moieties, providing a relevant example of the structural characteristics that might be anticipated.

The crystal structure of 3-(Pyridin-3-yl)propanoic acid was determined by growing crystals from a methanol (B129727) solution via slow evaporation. The analysis revealed that it crystallizes in the monoclinic space group P21/c. Detailed crystallographic data and refinement parameters are summarized in the table below.

ParameterValue for 3-(Pyridin-3-yl)propanoic acid
Chemical FormulaC₈H₉NO₂
Formula Weight (g/mol)151.16
Temperature (K)173
Wavelength (Å)0.71073 (Mo Kα)
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)6.7157 (4)
b (Å)14.6544 (13)
c (Å)7.2993 (6)
β (°)92.566 (5)
Volume (ų)717.64 (10)
Z (molecules per unit cell)4
Calculated Density (Mg/m³)1.399

Crystal Structure Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The analysis of a crystal structure extends beyond the geometry of a single molecule to understand how molecules arrange themselves in the solid state. This packing is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.comnih.gov These interactions are crucial in determining the physical properties of the crystal, including its stability, melting point, and solubility.

In the crystal structure of the related compound, 3-(Pyridin-3-yl)propanoic acid, the dominant intermolecular interaction is a strong hydrogen bond. Molecules assemble into chains through hydrogen bonding between the carboxylic acid's hydroxyl group (donor) and the nitrogen atom of the pyridine ring (acceptor) of an adjacent molecule. rsc.org This interaction forms a C(8) chain motif running along the crystallographic b-axis. Weaker C—H···O hydrogen bonds provide further stability between adjacent chains.

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org The Hirshfeld surface is a unique three-dimensional surface for a molecule within a crystal, defined by partitioning the crystal's electron density into regions associated with each molecule. mdpi.com The surface is generated based on the principle that the space occupied by a molecule is where its contribution to the pro-crystal electron density is greater than that of all other molecules. iucr.org

This surface can be color-mapped with various properties to highlight different aspects of the intermolecular environment. A commonly used property is the normalized contact distance (dnorm), which is based on the distance from the surface to the nearest atom internal (di) and external (de) to the surface, normalized by the van der Waals radii of the respective atoms.

Red spots on the dnorm surface indicate close contacts where the intermolecular distance is shorter than the sum of the van der Waals radii, typically representing strong interactions like hydrogen bonds. rsc.org

White areas represent contacts where the distance is approximately equal to the van der Waals separation. rsc.org

Blue areas signify regions where intermolecular distances are longer than the van der Waals radii. rsc.org

A complementary tool is the 2D fingerprint plot , which is a two-dimensional histogram of di versus de distances. iucr.org This plot summarizes all intermolecular contacts for a molecule in the crystal. Different types of interactions have characteristic appearances on the fingerprint plot, allowing for their quantitative assessment. For instance, sharp spikes often correspond to strong, directional interactions like O–H···N or N–H···O hydrogen bonds, while more diffuse regions can represent weaker contacts like H···H van der Waals interactions. scirp.org

Role in Organic Synthesis and Pharmaceutical Scaffold Development

Versatile Building Block in Complex Molecule Synthesis

In the realm of organic synthesis, "building blocks" are relatively simple molecules that can be readily incorporated into the structure of more complex target compounds. lifechemicals.com 3-(6-Aminopyridin-3-yl)propanoic acid fits this description adeptly, offering multiple reactive sites for elaboration. The primary amino group can undergo a wide array of chemical transformations, including acylation, alkylation, and arylation, allowing for the introduction of diverse substituents. Simultaneously, the carboxylic acid functionality can be converted to esters, amides, or other derivatives, or it can be used as a handle for coupling reactions.

Precursor for Novel Bioactive Heterocycles

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. frontiersin.orgnih.gov The structure of this compound is primed for the construction of novel, more complex heterocyclic systems. The inherent reactivity of the amino and carboxylic acid groups can be harnessed to construct fused ring systems.

For instance, intramolecular cyclization reactions can lead to the formation of bicyclic or polycyclic scaffolds. Depending on the reaction conditions and the coupling partners, a variety of fused heterocyclic systems, such as those containing lactam or other ring structures, can be envisioned. These new heterocyclic frameworks can then be further functionalized to create libraries of compounds for biological screening. The aminopyridine moiety itself is a common feature in many bioactive molecules, and using this compound as a starting point allows for the exploration of novel chemical space around this privileged scaffold. The development of green synthesis methodologies, such as microwave-assisted reactions, has further expanded the possibilities for efficiently generating diverse heterocyclic compounds from such precursors. nih.gov

Scaffold for Drug Discovery and Lead Optimization

Table 1: Potential Modifications of the this compound Scaffold for Lead Optimization

Functional GroupPotential ModificationsDesired Outcome
Amino Group Acylation, Sulfonylation, AlkylationModulate hydrogen bonding, alter solubility, introduce new binding interactions
Carboxylic Acid Esterification, AmidationImprove cell permeability, create prodrugs, introduce new functional groups
Pyridine (B92270) Ring Substitution at other positionsFine-tune electronics, block metabolic sites, alter conformation
Propanoic Chain Homologation, introduction of rigidityOptimize spacing and orientation of functional groups

Applications in Peptide and Modified Protein Synthesis

The structural similarity of this compound to natural amino acids, particularly its possession of both an amino and a carboxylic acid group, makes it a candidate for incorporation into peptides and proteins. The synthesis of peptides containing non-natural or "unusual" amino acids is a powerful strategy for creating novel biomolecules with enhanced properties. genscript.combiosynth.com These modified peptides can exhibit increased stability towards enzymatic degradation, improved receptor binding affinity and selectivity, and unique conformational preferences.

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets and Therapeutic Areas

The aminopyridine scaffold, a core component of 3-(6-Aminopyridin-3-yl)propanoic acid, is a versatile structure that has prompted investigation into a wide range of biological targets and disease areas. tandfonline.com Future research is poised to expand upon these initial findings, exploring new mechanisms of action and therapeutic applications.

Derivatives of the aminopyridine class are being actively researched for their potential against neglected tropical diseases (NTDs) caused by protozoa such as Trypanosoma cruzi, Trypanosoma brucei, and Leishmania spp. tandfonline.com The aminopyridine moiety is valuable in drug design for these conditions due to its ability to reduce lipophilicity and create additional interactions with biological targets. tandfonline.com

In oncology, aminopyridine-containing compounds have been identified as potential modulators of the c-MYC oncogene, a transcription factor that is deregulated in many cancers and plays a key role in cell growth and proliferation. nih.gov Further research into derivatives could lead to novel cancer therapies targeting this critical pathway. Another anticancer strategy involves the inhibition of mTOR (mammalian target of rapamycin), a protein kinase frequently deregulated in human cancers. A potent and selective mTOR inhibitor, 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] tandfonline.comrsc.orgnaphthyridin-2(1H)-one (Torin2), has been developed, demonstrating the potential of this scaffold in creating targeted cancer treatments. mit.edu

Cardiovascular and inflammatory diseases also represent promising therapeutic areas. Derivatives have been developed as inhibitors of Carboxypeptidase U (also known as Thrombin-Activatable Fibrinolysis Inhibitor, or TAFIa), a key regulator of fibrinolysis. mdpi.com For instance, AZD9684, a derivative, entered phase II clinical trials for thrombosis, and other compounds were found to be effective in animal models of vascular injury. mdpi.com Additionally, aminopyridine derivatives have been discovered as potent, irreversible inhibitors of myeloperoxidase (MPO), an enzyme linked to oxidative stress in inflammatory conditions and cardiovascular disease. nih.gov

The table below summarizes key research findings on novel targets for compounds containing the aminopyridine scaffold.

Derivative/Compound ClassBiological TargetTherapeutic AreaKey Findings
Aminopyridine CompoundsEnzymes in protozoaNeglected Tropical Diseases (e.g., Chagas disease, leishmaniasis)The aminopyridine moiety is a valuable scaffold for developing new drugs against NTDs. tandfonline.com
Imidazopyridazinesc-MYC OncogeneCancerCompounds were identified that reduce c-MYC protein levels, showing potential as oncogenic therapies. nih.gov
Torin2mTOR (mammalian target of rapamycin)CancerA potent and selective mTOR inhibitor with good bioavailability was discovered for potential cancer treatment. mit.edu
AZD9684Carboxypeptidase U (TAFIa)Thrombosis / Pulmonary EmbolismProgressed to Phase II clinical trials, stimulating endogenous fibrinolysis. mdpi.com
1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)ureaMyeloperoxidase (MPO)Inflammatory Diseases / Cardiovascular DiseaseDiscovered as a potent, irreversible MPO inhibitor with in vivo efficacy in a mouse model. nih.gov

Development of Advanced Drug Delivery Systems

The therapeutic efficacy of this compound derivatives could be significantly enhanced through the use of advanced drug delivery systems. These technologies aim to improve drug solubility, control release, and target specific tissues, thereby increasing effectiveness and minimizing potential side effects. nih.gov

Nanoparticle-Based Systems: Nanotechnology offers a promising platform for delivering pyridine-based drugs. researchgate.net Various nanocarriers, including polymeric nanoparticles, liposomes, and dendrimers, can encapsulate therapeutic agents, improving their bioavailability and stability. nih.govmdpi.com Magnetic nanoparticles (MNPs) are particularly interesting for pyridine (B92270) derivatives; they have been used as recoverable catalysts in the synthesis of these compounds and present an opportunity for magnetically guided drug delivery. rsc.orgnih.gov Coating MNPs with materials like silica or polymers can prevent aggregation and increase stability. rsc.org Furthermore, systems like silver-nanoparticles embedded in pyridine-cholesterol xerogels have demonstrated the compatibility of the pyridine structure with nanocomposite materials. nih.gov

Polymer-Drug Conjugates (PDCs): Covalently linking a derivative of this compound to a polymer backbone is another advanced strategy. nih.gov PDCs can increase the drug's circulation time, improve water solubility, and enable controlled release. nih.gov Polymers such as Poly(ethylene glycol) (PEG), Polyoxazolines (POx), and Polyglycerols (PGs) are often used due to their biocompatibility and "stealth" properties that help evade the immune system. nih.gov

Hydrogels and Other Carriers: Hydrogels, which are polymer networks capable of holding large amounts of water, offer excellent biocompatibility for creating drug depots for sustained release. nih.gov For compounds targeting skin conditions, delivery systems using polymeric micelles can enhance penetration into skin tissue. mdpi.com

The following table outlines potential advanced drug delivery systems for this compound derivatives.

Delivery SystemDescriptionPotential Advantages
Magnetic Nanoparticles (MNPs)Iron oxide nanoparticles, often coated with silica or polymers, that can be guided by an external magnetic field. rsc.orgTargeted delivery to specific sites; potential for combined therapy and diagnostics.
Polymer-Drug Conjugates (PDCs)Covalent attachment of a drug to a polymer backbone (e.g., PEG, POx). nih.govIncreased blood circulation time, improved solubility, controlled release kinetics. nih.gov
LiposomesSpherical vesicles composed of one or more phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. mdpi.commdpi.comHigh drug-carrying capacity, biocompatibility, ability to modify the surface for targeting. mdpi.com
HydrogelsThree-dimensional polymer networks that absorb large quantities of water, forming a soft, stable gel. nih.govBiocompatible, suitable for sustained local delivery of therapeutics. nih.gov
Polymeric MicellesSelf-assembling core-shell nanostructures formed from amphiphilic block copolymers.Can solubilize poorly water-soluble drugs and enhance penetration into tissues like the skin. mdpi.com

Combination Therapy Approaches with this compound Derivatives

Combining derivatives of this compound with other therapeutic agents is a promising strategy to enhance efficacy, overcome drug resistance, and potentially reduce the required dosages of individual drugs. nih.gov Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. mdpi.com

A clear example of this potential is seen with 4-aminopyridine (4-AP). Studies have shown a synergistic interaction between 4-AP and neostigmine at the neuromuscular junction. nih.gov The combination produced a significantly greater increase in nerve-evoked end-plate potentials than the sum of the effects of each drug alone, suggesting that a combined medication at reduced dosages could be effective for managing neuromuscular disorders. nih.gov

In the context of cancer, derivatives of this compound with antioxidant properties could be used to sensitize cancer cells to conventional chemotherapy. mdpi.com Oxidative stress plays a complex role in cancer, and modulating these pathways can make tumors more susceptible to treatment. mdpi.com A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives highlighted that the phenolic group confers antioxidant potential, which could be leveraged to synergize with chemotherapeutics. mdpi.com This aligns with broader research showing that plant-derived bioactive compounds can enhance the effects of conventional agents like cisplatin and docetaxel, often by antagonizing drug resistance mechanisms. mdpi.com

The table below presents potential combination therapy approaches involving this class of compounds.

Therapeutic AreaPotential CombinationRationale for Synergy
Neuromuscular DisordersAminopyridine Derivative + Anticholinesterase (e.g., Neostigmine)Aminopyridines enhance acetylcholine release (presynaptic), while anticholinesterases prevent its breakdown (postsynaptic), leading to a potentiated effect at the neuromuscular junction. nih.gov
CancerAntioxidant Aminopyridine Derivative + Conventional Chemotherapy (e.g., Cisplatin)The antioxidant properties may modulate oxidative stress pathways in cancer cells, potentially sensitizing them to the cytotoxic effects of chemotherapy. mdpi.com
Cancer (Targeted Therapy)mTOR-inhibiting Aminopyridine Derivative + PI3K InhibitorDual targeting of the PI3K/mTOR pathway, a critical signaling cascade in cancer, could produce a more profound and durable anti-tumor response.
Infectious DiseasesAnti-protozoal Aminopyridine Derivative + Existing Antimicrobial AgentThe aminopyridine could target a novel pathway in the pathogen, creating a multi-pronged attack that is less susceptible to resistance. tandfonline.com

Translational Research for Preclinical and Clinical Development

Translational research is the process of moving promising laboratory discoveries into preclinical and, eventually, clinical applications. For derivatives of this compound, this pathway involves rigorous evaluation in cellular and animal models before consideration for human trials. Several related aminopyridine compounds have already progressed along this path, providing a roadmap for future development.

Preclinical studies are essential to establish proof-of-concept and gather data on a compound's activity and pharmacokinetics. For example, the MPO inhibitor 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea demonstrated high oral bioavailability and successfully inhibited MPO activity in vivo in a mouse model of peritonitis. nih.gov Similarly, the mTOR inhibitor Torin2 showed good bioavailability and exposure in mice, effectively inhibiting its target in lung and liver tissues after a single oral dose. mit.edu Another compound, DS-1040, reduced existing fibrin clots in a rat micro-thrombosis model, supporting its development for thromboembolic diseases. mdpi.com

The progression from preclinical success to clinical trials is a significant hurdle. AZD9684, an inhibitor of Carboxypeptidase U, advanced into Phase II clinical trials for thrombosis and pulmonary embolism. mdpi.com Although its development was discontinued, the trial demonstrated that the compound could stimulate endogenous fibrinolysis in patients, providing valuable clinical data. mdpi.com The extensive study and eventual FDA approval of 4-aminopyridine (as dalfampridine) for improving walking in patients with multiple sclerosis provides a strong precedent for this class of compounds, potentially streamlining the regulatory pathway for new derivatives with demonstrated efficacy and a well-understood mechanism of action. mdpi.comnih.gov

The table below summarizes the developmental stages of selected aminopyridine derivatives, illustrating the translational research pathway.

CompoundTarget/MechanismPreclinical Model(s)Clinical Development StageKey Translational Finding
AZD9684Carboxypeptidase U (TAFIa) InhibitorNot specifiedPhase II (Discontinued)Showed stimulation of endogenous fibrinolysis in patients with acute pulmonary embolism. mdpi.com
Torin2mTOR InhibitorMouse modelsPreclinicalDemonstrated good oral bioavailability and sustained target inhibition in vivo. mit.edu
1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)ureaMyeloperoxidase (MPO) InhibitorMouse model of peritonitisPreclinicalShowed high oral bioavailability and effective MPO inhibition in vivo. nih.gov
DS-1040Carboxypeptidase U (TAFIa) InhibitorRat micro-thrombosis modelPreclinicalReduced existing fibrin clots after oral and IV administration without increasing bleeding time. mdpi.com
4-Aminopyridine (Dalfampridine)Potassium Channel BlockerAnimal models of demyelinationApproved by FDAImproved impulse conduction in demyelinated nerves translates to improved walking speed in MS patients. nih.govneurology.org

Q & A

Q. What are the common synthetic routes for 3-(6-Aminopyridin-3-yl)propanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing pyridine or propanoic acid precursors. Key steps include:

  • Nucleophilic substitution : Introducing the amino group at the pyridine ring’s 6-position via Buchwald-Hartwig amination or metal-catalyzed coupling .
  • Backbone assembly : Coupling the pyridine moiety to propanoic acid using esterification or peptide-like coupling reagents (e.g., EDC/HOBt).
  • Protection/deprotection : Temporary protection of the amino group (e.g., Boc) to prevent side reactions during synthesis .

Optimization : Reaction temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst choice (Pd vs. Cu) critically affect yield. For example, Pd(OAc)₂ increases coupling efficiency but requires inert conditions .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : ¹H/¹³C NMR confirms the pyridine ring’s substitution pattern and propanoic acid linkage. Aromatic protons at δ 8.2–8.5 ppm indicate pyridine protons, while δ 2.5–3.5 ppm corresponds to the propanoic acid backbone .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, Acta Crystallographica data () shows intramolecular H-bonding between the amino and carboxyl groups, stabilizing the zwitterionic form .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 195.1) .

Q. How can researchers predict physicochemical properties like solubility and LogP?

  • In silico tools : Use software like ALOGPS or PubChem-derived data () to estimate LogP (~0.01) and solubility (~2.26 mol/L in water).
  • Experimental validation : Shake-flask methods with HPLC quantification. For instance, the compound’s carboxyl group enhances aqueous solubility but reduces BBB permeability .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Contradictions may arise from tautomerism or dynamic proton exchange. Strategies include:

  • Variable-temperature NMR : Detects slow-exchange protons (e.g., amino groups) by observing line broadening at low temperatures .
  • Complementary techniques : Pair XRD (for solid-state conformation) with solution-state NMR to reconcile discrepancies in hydrogen bonding .

Q. What strategies optimize the compound’s stability in biological assays?

  • pH control : The zwitterionic form dominates at physiological pH (6–8), reducing aggregation. Buffers like PBS (pH 7.4) stabilize the compound .
  • Light/temperature : Store at –20°C in amber vials to prevent photodegradation of the pyridine ring .

Q. How to investigate protein-ligand interactions involving this compound?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD) with immobilized receptors.
  • Molecular docking : Use PyMOL or AutoDock to model interactions. The amino group may form H-bonds with catalytic residues (e.g., in enzymes like kinases) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. How to address discrepancies in bioactivity data across studies?

  • Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and readouts (luminescence vs. fluorescence).
  • Metabolic stability : Check for metabolite interference using LC-MS. For example, oxidative deamination of the pyridine ring could reduce activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.